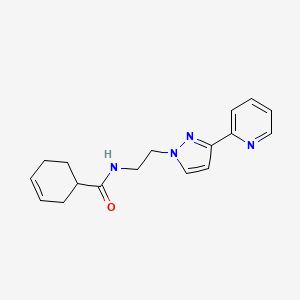

![molecular formula C16H12N2O2 B2986365 2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-pyridin-3-ol CAS No. 151055-11-7](/img/structure/B2986365.png)

2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-pyridin-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a study describes the preparation of amide–imine conjugates, which were then used for further synthesis of Mo (VI) complexes . Another study discusses the synthesis and characterization of a single crystal containing Schiff bases .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using techniques such as X-ray diffraction, NMR, IR, and UV‒Vis spectral techniques . Theoretical geometric parameters and spectroscopic studies of the title compound were performed by Hartree‒Fock and density functional theory methods .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a solution of 2-Amino-5,6-dihydro-4H-cyclopenta [b]thiophene-3-carboxylic acid methyl ester and 2-hydroxynaphthaldehyde in absolute ethanol was heated under reflux for 5 hrs. The resulting precipitate was filtered and recrystallized from ethanol to give the Schiff base .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the melting point, IR spectrum, and NMR data of a similar compound were reported .Scientific Research Applications

Chemosensory Applications

The compound 2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-pyridin-3-ol and its derivatives have been studied for their applications in chemosensory systems. For instance, Asiri et al. (2018) synthesized the compound and investigated its physicochemical properties, highlighting its utility as a selective and sensitive fluorescent chemosensor for Al3+ ions. This reveals the compound's potential in detecting specific metal ions due to its off–on type fluorescence response (Asiri et al., 2018).

Antimicrobial and Antiviral Activities

Several studies have focused on the antimicrobial and antiviral activities of this compound and its derivatives. Sadia et al. (2021) synthesized a Schiff base ligand derived from this compound, evaluating its potential as an anticancer and antidepressant agent, indicating its broad spectrum of bioactivity. Although the focus was on anticancer and antidepressant properties, the methodology suggests a potential pathway for exploring antimicrobial and antiviral activities (Sadia et al., 2021).

Sensor and Detection Applications

The compound's derivatives have been extensively researched for sensor applications, particularly in the detection of metal ions. Gosavi-Mirkute et al. (2017) synthesized derivatives that showed remarkable selectivity towards Cu2+ ions, with the complexation process being easily observable due to a color change. This demonstrates the compound's applicability in developing chemosensors for transition metal ions (Gosavi-Mirkute et al., 2017).

Drug Delivery

The compound has also shown promise in the field of drug delivery. Gardner et al. (2004) investigated the effects of N(1)-substituent variations in polyamine conjugates derived from the compound, aiming to enhance selective delivery into cells via active polyamine transporters. This research suggests the compound's derivatives could be tailored for specific drug delivery mechanisms, especially in targeting cancer cells (Gardner et al., 2004).

Safety And Hazards

properties

IUPAC Name |

2-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]pyridin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c19-14-8-7-11-4-1-2-5-12(11)13(14)10-18-16-15(20)6-3-9-17-16/h1-10,19-20H/b18-10+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSXBXJNLRFGQPO-VCHYOVAHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=NC3=C(C=CC=N3)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=C2/C=N/C3=C(C=CC=N3)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-pyridin-3-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-[2-(2,4-Difluorophenyl)morpholin-4-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2986283.png)

![3-[(E)-3-(dimethylamino)prop-2-enoyl]-5-hydroxy-4,5-dimethyl-1H-pyrrol-2-one](/img/structure/B2986284.png)

![2-(4-methylphenyl)sulfanyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2986292.png)

![2-(4-fluorophenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2986293.png)

![2-(4-oxo-2-thioxo-5-{[2-(trifluoromethyl)phenyl]methylene}-1,3-thiazolan-3-yl)hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2986295.png)

![N-(4-carbamoylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2986296.png)

![N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2986298.png)

![(4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2986300.png)